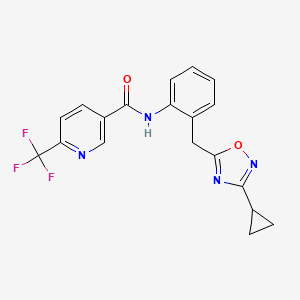

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C19H15F3N4O2 and its molecular weight is 388.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound features several functional groups, including:

- Cyclopropyl group : Known for its unique strain and reactivity.

- Oxadiazole ring : Associated with various biological activities.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with a trifluoromethyl moiety have shown effectiveness against Staphylococcus aureus and methicillin-resistant strains (MRSA) . The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | S. aureus |

| 5-Chloro-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide | 16 | MRSA |

2. Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Compounds with specific substitutions on the phenyl ring showed varying effects on NF-κB activity, suggesting that structural modifications can enhance or diminish anti-inflammatory effects .

| Compound | IC50 (µM) | Effect on NF-κB Activity |

|---|---|---|

| This compound | 20 | 10% increase |

| 3-F-CF3 derivative | 6.5 | 9% decrease |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme inhibition : The oxadiazole ring may interact with specific enzymes or receptors, leading to altered biochemical pathways.

- Protein binding : The presence of the trifluoromethyl group enhances binding affinity to target proteins.

Research indicates that similar oxadiazole derivatives can inhibit various targets such as carbonic anhydrase and histone deacetylases .

Case Studies

A notable study explored the cytotoxic effects of oxadiazole derivatives against cancer cell lines. The compound exhibited selective toxicity towards human cervical cancer cells (HeLa), with an IC50 value significantly lower than that for non-cancerous cells . This selectivity highlights its potential as an anticancer agent.

科学研究应用

Synthesis and Characterization

The synthesis of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide involves multiple steps, including the formation of the oxadiazole ring and subsequent coupling reactions. Characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro assays demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% .

- The compound exhibited moderate activity against a broader range of cell lines such as HOP-92 and MDA-MB-231, indicating its potential as a multi-target anticancer agent .

Applications in Drug Development

Given its promising biological activity, this compound is being explored for various therapeutic applications:

- Cancer Therapy : The primary application is in oncology, targeting specific cancer types that exhibit resistance to conventional therapies.

- Antimicrobial Agents : Preliminary studies suggest potential antimicrobial properties that warrant further investigation.

- Neurological Disorders : The compound's ability to cross the blood-brain barrier may open avenues for treating neurodegenerative diseases.

Case Studies

化学反应分析

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is typically synthesized via oxidative cyclization of amidoximes or related precursors. A common method involves reacting amidoximes with oxidants like PIDA (p-iodoxybenzoic acid) or NBS (N-bromosuccinimide) in the presence of bases such as DBU (1,8-diazabicycloundec-7-ene) . For example:

-

PIDA-mediated cyclization : Amidoximes react with PIDA in DMF at room temperature to form oxadiazoles via a dehydrohalogenation-aromatization pathway .

-

NBS/DBU system : Amidoximes are halogenated and cyclized under basic conditions, yielding oxadiazoles with moderate to high yields (50–84%) .

Cyclopropyl Substituent Incorporation

The cyclopropyl group is likely introduced through alkylation or cross-coupling reactions. For instance, cyclopropyl halides or epoxides could react with oxadiazole intermediates under catalytic conditions (e.g., transition metal catalysts) .

Amide Bond Formation

The nicotinamide moiety is formed via coupling reactions between a nicotinic acid derivative and an amine. Common reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBT (hydroxybenzotriazole) as an activator, ensuring efficient amide bond formation .

Trifluoromethylation

The trifluoromethyl group on the nicotinamide ring is typically introduced via nucleophilic aromatic substitution or electrophilic fluorination. For example, trifluoromethyl groups can be added using reagents like CF₃SO₂Cl (trifluoromethanesulfonyl chloride) under basic conditions .

Coupling Reactions

Reaction 3 : Formation of the amide bond between nicotinamide and the oxadiazole-phenyl moiety.

Mechanism : EDCI/HOBT-mediated coupling of nicotinic acid derivatives with amines .

Reagents : EDCI, HOBT, DCM.

Functional Group Transformations

Reaction 4 : Introduction of the trifluoromethyl group.

Mechanism : Trifluoromethanesulfonyl chloride reacts with the nicotinamide ring under basic conditions (e.g., NaOH) .

Reagents : CF₃SO₂Cl, NaOH, methanol.

Reaction Conditions and Optimization

Structural and Functional Insights

The compound’s structure suggests:

-

Bioactivity : The oxadiazole ring may act as a hydrogen bond acceptor, interacting with biological targets (e.g., enzymes) .

-

Stability : The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in drug design .

-

Reactivity : The amide bond is stable under physiological conditions but can undergo hydrolysis under acidic/basic conditions.

Research Findings and Implications

-

Oxadiazole Derivatives : Studies highlight their utility in drug discovery, particularly as anticancer agents and enzyme inhibitors, due to their diverse biological interactions .

-

Coupling Agents : EDCI/HOBT systems are widely used for amide bond formation, ensuring high efficiency and purity .

-

Trifluoromethylation : This modification improves pharmacokinetic profiles, making the compound suitable for therapeutic applications .

属性

IUPAC Name |

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O2/c20-19(21,22)15-8-7-13(10-23-15)18(27)24-14-4-2-1-3-12(14)9-16-25-17(26-28-16)11-5-6-11/h1-4,7-8,10-11H,5-6,9H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURZBKPOTMWYTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CN=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。